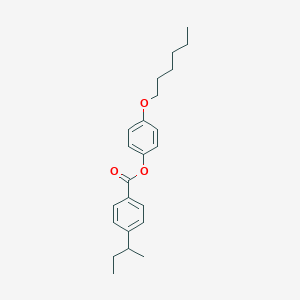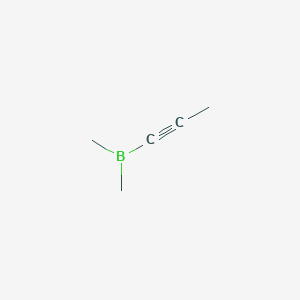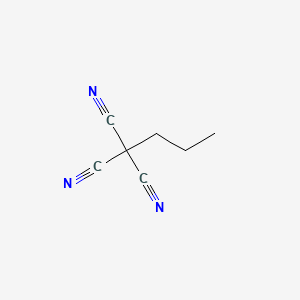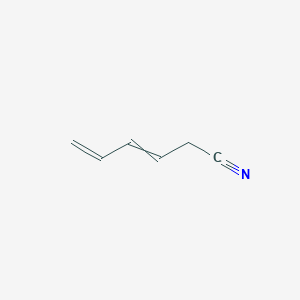![molecular formula C9H18N2Si B14518741 3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole CAS No. 62546-28-5](/img/structure/B14518741.png)
3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trimethylsilyl group attached to the pyrazole ring enhances the compound’s stability and reactivity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
[ \text{3,5-Dimethylpyrazole} + \text{Chlorotrimethylsilane} + \text{Triethylamine} \rightarrow \text{this compound} + \text{Triethylamine hydrochloride} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are employed.
Major Products
Oxidation: Pyrazole oxides
Reduction: Pyrazoline derivatives
Substitution: Various substituted pyrazoles
Scientific Research Applications
3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the trimethylsilyl group, making it less stable and less reactive.
1-[(Trimethylsilyl)methyl]-1H-pyrazole: Similar structure but without the dimethyl groups, affecting its reactivity and stability.
Properties
CAS No. |
62546-28-5 |
|---|---|
Molecular Formula |
C9H18N2Si |
Molecular Weight |
182.34 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C9H18N2Si/c1-8-6-9(2)11(10-8)7-12(3,4)5/h6H,7H2,1-5H3 |
InChI Key |
LLHBBTHCZLKCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid](/img/structure/B14518658.png)

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
![2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14518685.png)
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)


![1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14518698.png)
![{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14518706.png)


![2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine](/img/structure/B14518716.png)

![3-[3-(Dimethylamino)propyl]-6-ethoxy-1,3-benzoxazol-2(3H)-one](/img/structure/B14518727.png)
